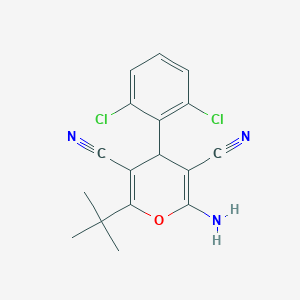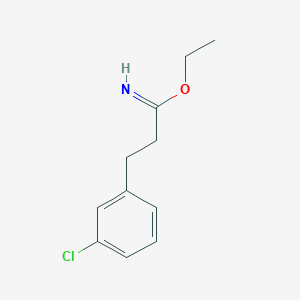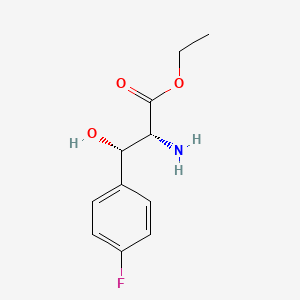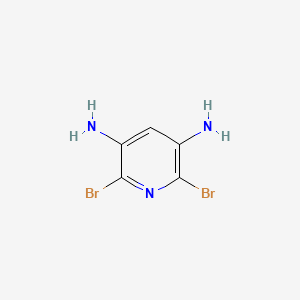
(2Z)-bis(prop-2-en-1-yl)but-2-enedioic acid; diallyl maleate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-bis(prop-2-en-1-yl)but-2-enedioic acid, also known as diallyl maleate, is an organic compound with the molecular formula C10H14O4. This compound is a derivative of maleic acid, where the hydrogen atoms of the carboxyl groups are replaced by allyl groups. Diallyl maleate is a colorless liquid with a characteristic odor and is used in various chemical applications due to its reactivity and functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diallyl maleate can be synthesized through the esterification of maleic acid with allyl alcohol. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions generally include heating the mixture under reflux to achieve the desired product.
Industrial Production Methods
In an industrial setting, diallyl maleate is produced by reacting maleic anhydride with allyl alcohol in the presence of a catalyst. The reaction is carried out in a continuous process, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Diallyl maleate undergoes various chemical reactions, including:
Oxidation: Diallyl maleate can be oxidized to form maleic acid or its derivatives.
Reduction: Reduction of diallyl maleate can lead to the formation of diallyl succinate.
Substitution: The allyl groups in diallyl maleate can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides, amines, and alcohols can react with diallyl maleate under appropriate conditions.
Major Products Formed
Oxidation: Maleic acid, maleic anhydride.
Reduction: Diallyl succinate.
Substitution: Various substituted maleates depending on the nucleophile used.
Applications De Recherche Scientifique
Diallyl maleate has several applications in scientific research, including:
Chemistry: Used as a monomer in the synthesis of polymers and copolymers. It is also used in the preparation of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of resins, adhesives, and coatings due to its reactivity and ability to form cross-linked polymers.
Mécanisme D'action
The mechanism of action of diallyl maleate involves its ability to undergo polymerization and form cross-linked networks. The allyl groups in the compound can participate in free radical polymerization, leading to the formation of polymers with unique properties. Additionally, diallyl maleate can interact with various molecular targets, including enzymes and receptors, through its reactive functional groups.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diallyl fumarate: Similar to diallyl maleate but derived from fumaric acid.
Diallyl phthalate: Another diallyl ester with different chemical properties and applications.
Allyl maleate: Contains only one allyl group compared to two in diallyl maleate.
Uniqueness
Diallyl maleate is unique due to its ability to form cross-linked polymers and its reactivity with various nucleophiles. Its dual allyl groups provide versatility in chemical reactions, making it a valuable compound in both research and industrial applications.
Propriétés
Formule moléculaire |
C20H24O8 |
|---|---|
Poids moléculaire |
392.4 g/mol |
Nom IUPAC |
bis(prop-2-enyl) but-2-enedioate;2,3-bis(prop-2-enyl)but-2-enedioic acid |
InChI |
InChI=1S/2C10H12O4/c1-3-7-13-9(11)5-6-10(12)14-8-4-2;1-3-5-7(9(11)12)8(6-4-2)10(13)14/h3-6H,1-2,7-8H2;3-4H,1-2,5-6H2,(H,11,12)(H,13,14) |
Clé InChI |
XNCWXCQACFBCSE-UHFFFAOYSA-N |
SMILES canonique |
C=CCC(=C(CC=C)C(=O)O)C(=O)O.C=CCOC(=O)C=CC(=O)OCC=C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-amino-4-[5-(2,4-dichlorophenyl)thiophen-2-yl]-7,7-dimethyl-5-oxo-6,8-dihydro-4H-chromene-3-carbonitrile](/img/structure/B12444159.png)
![Benzyl 7-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12444163.png)
![5-(3-Fluoro-4-methoxyphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B12444165.png)




![Methyl 3-[4-(4-methoxyphenyl)-2-(prop-2-en-1-ylamino)-1,3-thiazol-5-yl]propanoate](/img/structure/B12444200.png)
![N-(3,4-dichlorophenyl)-4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]phthalazin-1-amine](/img/structure/B12444201.png)

![4,6-Bis(chlorodifluoromethyl)-3-methyl-1H-pyrazolo-[3,4-d]-pyrimidine](/img/structure/B12444216.png)
![2-iodo-N-(4-{[3-(trifluoromethyl)phenyl]carbamoyl}phenyl)benzamide](/img/structure/B12444218.png)
![2-[2-Bromo-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12444221.png)
![5-Phenyl-3-[(2,2,6,6-tetramethylpiperidin-4-yl)amino]cyclohex-2-en-1-one](/img/structure/B12444233.png)
